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molecular formula C12H16O2 B1583273 Methyl 4-tert-butylbenzoate CAS No. 26537-19-9

Methyl 4-tert-butylbenzoate

Cat. No. B1583273
M. Wt: 192.25 g/mol
InChI Key: UPIJOAFHOIWPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04334015

Procedure details

The reactant ester, methyl p-(t-butyl)-benzoate is prepared by refluxing a mixture of 178 g (1 mol) p-t-butyl benzoic acid, 96 g (3 mol) methanol, 300 ml dichloroethane, and 15 ml concentrated sulfuric acid for a 21 hour period. This mixture is washed four times with 500 ml water and 500 ml of a 10% sodium carbonate solution. The product is dried over calcium chloride and distilled, yielding 161 g of the ester boiling at 258°-262° C.
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:14]O.S(=O)(=O)(O)O>ClC(Cl)C>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([C:9]([O:11][CH3:14])=[O:10])=[CH:12][CH:13]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
178 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
96 g
Type
reactant
Smiles
CO
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
WASH
Type
WASH
Details
This mixture is washed four times with 500 ml water and 500 ml of a 10% sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product is dried over calcium chloride
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C(=O)OC)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 161 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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